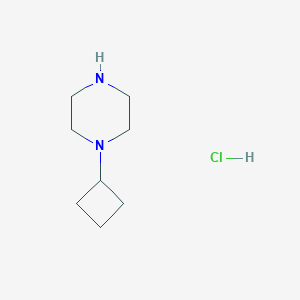

1-Cyclobutylpiperazine hydrochloride

Description

Significance in Organic Synthesis

The utility of 1-cyclobutylpiperazine (B174313) hydrochloride in organic synthesis stems from its nature as a versatile secondary amine. The piperazine (B1678402) ring contains two nitrogen atoms, but in this monosubstituted form, one nitrogen is available for a wide array of chemical transformations. This makes the compound a valuable intermediate for constructing more complex molecular architectures.

Common synthetic strategies for preparing N-substituted piperazines, including the cyclobutyl variant, often involve reductive amination. nih.govresearchgate.net For instance, 1-cyclobutylpiperazine can be synthesized via the reductive amination of piperazine (or a protected version like N-Boc-piperazine) with cyclobutanone (B123998), typically using a reducing agent such as sodium triacetoxyborohydride (B8407120). nih.govgoogle.com Another approach is the nucleophilic substitution reaction between a protected piperazine, like 1-Boc-piperazine, and a cyclobutyl halide. google.com Once the cyclobutyl group is installed, the remaining protective group (e.g., Boc) is removed under acidic conditions to yield the desired product, which can be isolated as the hydrochloride salt. google.comgoogle.com

The free secondary amine of 1-cyclobutylpiperazine serves as a reactive handle for several key synthetic operations:

N-Alkylation: Reaction with alkyl halides or sulfonates to introduce a second, different substituent. nih.gov

N-Arylation: Coupling with aryl halides, often through palladium-catalyzed methods like the Buchwald-Hartwig amination, to form N-arylpiperazine structures. nih.gov

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. nih.gov

Reductive Amination: Further reaction with aldehydes or ketones to introduce more complex alkyl groups. researchgate.net

This synthetic flexibility allows chemists to systematically modify structures, making 1-cyclobutylpiperazine hydrochloride a key component in the generation of compound libraries for drug discovery and materials science. 1clickchemistry.com

Role as a Core Structure in Advanced Chemical Entities

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural motif that frequently appears in bioactive compounds across different therapeutic areas. researchgate.net It often serves as a linker between different pharmacophoric groups or as a basic, hydrophilic moiety to optimize the pharmacokinetic properties of a drug candidate, such as solubility. mdpi.com

The addition of the cyclobutyl group provides specific advantages. Unlike flat aromatic rings, the cyclobutane (B1203170) unit introduces a distinct three-dimensional (3D) shape. This conformational restriction can lock the molecule into a specific orientation that is favorable for binding to a biological target, such as an enzyme or receptor. lifechemicals.comlifechemicals.com Compared to other small cycloalkanes like cyclopropane, the cyclobutane ring does not significantly alter the electronic properties of the parent molecule. lifechemicals.com

Due to these features, the 1-cyclobutylpiperazine scaffold is incorporated into advanced chemical entities being investigated for various pharmacological activities. While specific approved drugs containing this exact fragment are not prominent, the broader class of substituted piperazines is integral to treatments for neurological and psychiatric disorders, as well as antimicrobial and anticancer agents. researchgate.netjgtps.com Research in these areas leverages building blocks like 1-cyclobutylpiperazine to explore new chemical space and design next-generation therapeutic agents with improved efficacy and selectivity. chemimpex.com

Overview of Research Trajectories

The research trajectory involving piperazine derivatives has evolved from simple, symmetrically substituted compounds to highly complex, multifunctional molecules. Initially, piperazine itself was recognized for its antihelminthic properties. jgtps.com Over time, medicinal chemists began exploring its use as a scaffold in drug design, leading to blockbuster drugs with N-aryl or N-alkyl piperazine cores. nih.gov

The current research trend focuses on fine-tuning molecular properties by exploring a wider diversity of substituents. The use of building blocks like this compound is part of a broader strategy to modulate the 3D structure and physicochemical profiles of lead compounds. Research is directed towards creating molecules with optimized target engagement, improved metabolic stability, and tailored solubility. The cyclobutyl moiety is investigated as a tool to achieve conformational constraint, which can lead to enhanced selectivity between receptor subtypes, potentially reducing off-target effects. lifechemicals.com This targeted approach, enabled by the availability of specific building blocks like 1-cyclobutylpiperazine, is central to contemporary drug discovery efforts aimed at developing safer and more effective medicines. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 741287-54-7 |

| Molecular Formula | C₈H₁₇ClN₂ |

| Molecular Weight | 176.69 g/mol |

| Appearance | Solid |

Table 2: Common Synthetic Reactions Involving the 1-Cyclobutylpiperazine Moiety

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Introduces alkyl substituents on the second nitrogen. |

| N-Arylation | Aryl halide, Palladium catalyst, Base (Buchwald-Hartwig) | Forms a C-N bond to an aromatic ring. |

| Acylation | Acyl chloride or Carboxylic acid + coupling agent | Forms an amide linkage. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Introduces complex alkyl groups via an imine intermediate. |

Established Synthetic Routes to the 1-Cyclobutylpiperazine Core

The construction of the 1-cyclobutylpiperazine core is central to the synthesis of the hydrochloride salt. Several reliable methods have been developed for this purpose.

Reductive Amination Approaches

Reductive amination is a widely employed and versatile method for the formation of C-N bonds. This approach typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A common and effective strategy for synthesizing the 1-cyclobutylpiperazine core involves the reductive amination of N-Boc piperazine with cyclobutanone. This reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for iminium ions over ketones. The use of N-Boc piperazine protects one of the nitrogen atoms, ensuring monosubstitution. The reaction proceeds by the initial formation of an iminium ion intermediate from the condensation of N-Boc piperazine and cyclobutanone. This intermediate is then reduced by sodium triacetoxyborohydride to yield N-Boc-1-cyclobutylpiperazine. The final step involves the deprotection of the Boc group under acidic conditions to afford 1-cyclobutylpiperazine, which can then be converted to its hydrochloride salt.

Reaction Scheme:

N-Boc Piperazine + Cyclobutanone → [Iminium Ion Intermediate]

[Iminium Ion Intermediate] + Sodium Triacetoxyborohydride → N-Boc-1-cyclobutylpiperazine

N-Boc-1-cyclobutylpiperazine + HCl → this compound

| Reactants | Reagents/Conditions | Product | Yield |

| N-Boc-homopiperazine, Cyclobutanone | Dichloroethane, Sodium triacetoxyborohydride, 48h | 4-Cyclobutyldiazepane-1-carboxylic Acid tert-Butyl Ester | Not specified |

| N-Boc-piperazine, Cyclobutanone | Acidic conditions, Sodium triacetoxyborohydride | 4-Boc-1-cyclohexylpiperazine | Not specified |

This table is based on analogous reactions as specific yield data for the direct synthesis of 1-cyclobutylpiperazine via this exact reductive amination was not available in the provided search results.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) presents another viable pathway for the synthesis of N-arylpiperazines, which can be precursors to or derivatives of the target compound. In an S NAr reaction, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While not a direct method for synthesizing 1-cyclobutylpiperazine itself, this strategy is crucial for creating more complex molecules containing this moiety. For instance, a pre-formed 1-cyclobutylpiperazine could act as a nucleophile, attacking an activated aryl halide to form an N-aryl-N'-cyclobutylpiperazine derivative.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation. In the context of 1-cyclobutylpiperazine synthesis, this method could be employed by coupling piperazine (or a protected derivative) with a cyclobutyl halide or triflate, although the coupling of secondary amines with alkyl halides is a less common application of this reaction. More frequently, it is used to couple an aryl halide with 1-cyclobutylpiperazine to synthesize N-aryl-1-cyclobutylpiperazine derivatives. The reaction typically utilizes a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand.

Palladium-Catalyzed Amination

Palladium-catalyzed amination, a broader category that includes the Buchwald-Hartwig reaction, encompasses various methods for forming C-N bonds. These reactions are highly efficient and have been extensively developed for the synthesis of arylamines. Recent advancements have led to catalyst systems that are active for a wide range of substrates under mild conditions. The synthesis of 1-cyclobutylpiperazine derivatives can be achieved through the palladium-catalyzed coupling of an appropriate aryl halide with 1-cyclobutylpiperazine. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Precursor Compounds and Starting Materials for Synthesis

The synthesis of this compound relies on the availability of key precursor compounds and starting materials.

Key Precursors and Starting Materials:

| Compound | Role in Synthesis |

| Piperazine | The core heterocyclic amine that is alkylated. |

| N-Boc Piperazine | A protected form of piperazine used to ensure mono-alkylation. |

| Cyclobutanone | The carbonyl compound used in reductive amination to introduce the cyclobutyl group. |

| Cyclobutyl Halides/Triflates | Electrophiles that can be used in nucleophilic substitution or cross-coupling reactions to introduce the cyclobutyl group. |

| Palladium Catalysts | Essential for Buchwald-Hartwig and other palladium-catalyzed amination reactions. |

| Phosphine Ligands | Used in conjunction with palladium catalysts to facilitate the amination reaction. |

| Reducing Agents (e.g., Sodium Triacetoxyborohydride) | Used in reductive amination to reduce the intermediate iminium ion. |

| Hydrochloric Acid | Used for the deprotection of the Boc group and for the formation of the final hydrochloride salt. |

Utilization of Piperazine Derivatives

A common and effective strategy for synthesizing monosubstituted piperazines involves the use of a protecting group to prevent undesired dialkylation. N-Boc-piperazine is a frequently used intermediate for this purpose. whiterose.ac.ukgoogle.com The tert-butoxycarbonyl (Boc) group deactivates one of the nitrogen atoms, allowing the other to be selectively functionalized. The synthesis typically proceeds by reacting N-Boc-piperazine with a suitable cyclobutyl-containing electrophile. Following the successful attachment of the cyclobutyl group, the Boc protecting group is removed under acidic conditions, which simultaneously facilitates the formation of the hydrochloride salt. whiterose.ac.ukgoogle.com

Alternative methods include the direct reductive amination of piperazine with cyclobutanone. google.com This approach avoids the need for protection and deprotection steps, offering a more atom-economical route. In this process, piperazine and cyclobutanone react to form an enamine or iminium intermediate, which is then reduced to yield the final product.

Application of Cyclobutanol (B46151) and Cyclobutanone

Both cyclobutanol and cyclobutanone serve as key reagents for introducing the cyclobutyl moiety onto the piperazine ring, albeit through different mechanisms.

Cyclobutanone: The use of cyclobutanone involves a direct reductive amination reaction with a piperazine derivative. google.comgoogle.com This reaction is a cornerstone of C-N bond formation and is widely used for preparing secondary and tertiary amines. The ketone's carbonyl group reacts with the secondary amine of piperazine to form an intermediate that is subsequently reduced to create the N-cyclobutyl bond.

Cyclobutanol: Cyclobutanol can be used in a "borrowing hydrogen" or "hydrogen autotransfer" reaction. whiterose.ac.uk This elegant catalytic process involves the temporary removal of hydrogen from the alcohol by a metal catalyst to form cyclobutanone in situ. This intermediate ketone then undergoes reductive amination with the piperazine derivative. The catalyst subsequently returns the "borrowed" hydrogen to reduce the resulting iminium or enamine intermediate, regenerating the catalyst and forming the final N-alkylated product with water as the only byproduct. whiterose.ac.uk

Reaction Optimization and Conditions

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the reaction conditions, particularly the choice of catalytic systems and energy input methods.

Catalytic Systems in Amination Reactions

Catalysis is central to the modern synthesis of N-alkylated compounds, enabling milder reaction conditions and improved yields. For the synthesis of 1-Cyclobutylpiperazine, ruthenium-based catalysts paired with specific phosphine ligands have proven to be particularly effective.

The dimeric ruthenium complex, [Ru(p-cymene)Cl2]2, is a robust and versatile pre-catalyst for various organic transformations, including amination reactions. wikipedia.org It is particularly well-suited for borrowing hydrogen catalysis. whiterose.ac.uk In the synthesis of 1-Cyclobutylpiperazine from cyclobutanol and N-Boc-piperazine, [Ru(p-cymene)Cl2]2 catalyzes the initial dehydrogenation of the alcohol to the corresponding ketone. whiterose.ac.uk The catalytic activity of such ruthenium complexes often stems from the lability of the p-cymene ligand, which allows for coordination of the reactants. nih.gov

Phosphine ligands are critical components of many catalytic systems, as they modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. sigmaaldrich.com DPEphos (Bis(2-diphenylphosphinophenyl)ether) is a chelating phosphine ligand that has been successfully employed in conjunction with ruthenium catalysts for amination reactions. whiterose.ac.uk In the borrowing hydrogen alkylation of N-Boc piperazine with cyclobutanol, the combination of [Ru(p-cymene)Cl2]2 and DPEphos forms a highly effective catalytic system, leading to near-quantitative yields of the desired product before deprotection. whiterose.ac.uk The choice of ligand is often crucial, with chelating ligands like DPEphos sometimes proving more effective for specific transformations involving primary or secondary amines. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | N-Boc piperazine | whiterose.ac.uk |

| Reactant 2 | Cyclobutanol | whiterose.ac.uk |

| Catalyst | [Ru(p-cymene)Cl2]2 (2.5 mol%) | whiterose.ac.uk |

| Ligand | DPEphos (5.0 mol%) | whiterose.ac.uk |

| Solvent | Toluene (PhMe) | whiterose.ac.uk |

| Temperature | Reflux | whiterose.ac.uk |

| Reaction Time | 16 hours | whiterose.ac.uk |

| Result | Near quantitative yield of the dihydrochloride salt after deprotection | whiterose.ac.uk |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgresearchgate.net Compared to conventional heating, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while maintaining or even improving product yields. mdpi.com This technique has been successfully applied to the synthesis of a wide range of monosubstituted piperazine derivatives. mdpi.comnih.gov The principle relies on the efficient heating of polar solvents and reactants through dielectric loss, leading to a rapid increase in temperature and reaction rate. researchgate.net The synthesis of this compound via alkylation or reductive amination is amenable to this technology, offering a more time- and energy-efficient alternative to traditional reflux conditions. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| N-Alkylation of Piperazine | Several hours (e.g., 4-24 h) | Significantly shorter times (e.g., 5-30 min) | mdpi.comnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H17ClN2 |

|---|---|

Molecular Weight |

176.69 g/mol |

IUPAC Name |

1-cyclobutylpiperazine;hydrochloride |

InChI |

InChI=1S/C8H16N2.ClH/c1-2-8(3-1)10-6-4-9-5-7-10;/h8-9H,1-7H2;1H |

InChI Key |

JIZLSVCSAAZLMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2CCNCC2.Cl |

Origin of Product |

United States |

Role As a Key Chemical Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. mdpi.com The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or donors, which helps in tuning the molecule's interaction with biological receptors and can increase water solubility and bioavailability. mdpi.com 1-Cyclobutylpiperazine (B174313) hydrochloride serves as a pre-functionalized building block, where the cyclobutyl group provides a specific lipophilic character and conformational constraint, while the secondary amine of the piperazine ring offers a reactive site for further elaboration.

This intermediate can be used to construct more complex heterocyclic systems. For instance, piperazine derivatives are utilized in the synthesis of fused or linked heterocyclic structures, such as piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids, which have shown potential as anti-cancer agents. nih.gov The synthesis of such complex molecules often begins with a core piperazine unit, which is then elaborated through various chemical transformations. nih.gov The presence of the cyclobutyl group on the piperazine nitrogen directs the synthetic pathway and influences the final properties of the resulting polycyclic scaffold.

Precursor for Ligand Synthesis and Optimization

Intermediate in Histamine (B1213489) H3 Receptor Ligand Development

The histamine H3 receptor (H3R) is a G-protein-coupled receptor primarily found in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org As such, H3R antagonists are actively being researched for the treatment of various neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and narcolepsy. wikipedia.org

The piperazine scaffold is a key structural element in a large class of potent and selective H3 receptor antagonists. unisi.it The basic nitrogen of the piperazine ring is often crucial for interaction with the receptor. The substituent on the other nitrogen, in this case, a cyclobutyl group, occupies a specific binding pocket, and its size, shape, and lipophilicity are critical for achieving high affinity. unisi.itcresset-group.com The development of H3R ligands often involves synthesizing a library of compounds with different N-substituents on the piperazine core to optimize receptor binding. While specific examples detailing the direct use of 1-cyclobutylpiperazine hydrochloride are proprietary or less common in public literature, its close analogs, such as those with cyclopropyl (B3062369) or other cycloalkyl groups, are frequently employed in the synthesis of H3R antagonists. This highlights the importance of the cycloalkyl-piperazine moiety in the rational design of these therapeutic agents.

Use in Synthesis of Diverse Pharmaceutical Intermediates

This compound is a member of a broader class of N-substituted piperazines that are indispensable intermediates in the pharmaceutical industry. The piperazine ring is a common feature in numerous FDA-approved drugs across various therapeutic areas. nih.govencyclopedia.pub The synthesis of these complex drugs often involves coupling a pre-formed, functionalized piperazine intermediate with other molecular fragments.

Close structural analogs of this compound serve as documented key intermediates for important therapeutics. For example, 1-(cyclopropylcarbonyl)piperazine (B3024915) is a crucial raw material for the synthesis of Olaparib, a PARP inhibitor used in cancer therapy. ganeshremedies.com Similarly, 1-cyclopropylmethylpiperazine is a key intermediate for Volasertib, an investigational anti-cancer agent. google.com These examples underscore the strategic importance of N-substituted piperazines in streamlining the synthesis of complex active pharmaceutical ingredients (APIs). The use of these intermediates allows for a modular and efficient approach to drug manufacturing.

| Intermediate | Associated API | Therapeutic Area |

| 1-(Cyclopropylcarbonyl)piperazine | Olaparib | Oncology |

| 1-Cyclopropylmethylpiperazine | Volasertib | Oncology |

| 1-Arylpiperazines | Vortioxetine | Antidepressant |

| Functionalized Piperidines | Remifentanil | Analgesic |

This table includes examples of similar piperazine and piperidine (B6355638) intermediates to illustrate their role in drug synthesis.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com This approach is highly efficient, reduces waste, and enables the rapid generation of diverse chemical libraries for screening. nih.gov

As a secondary amine, this compound is an ideal candidate for integration into various MCRs. The piperazine nitrogen can act as the nucleophilic amine component in well-known MCRs such as the Mannich, Ugi, or Petasis reactions. mdpi.com For instance, in a Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a complex α-acylamino amide. By using 1-cyclobutylpiperazine as the amine component, chemists can directly incorporate this valuable scaffold into a larger, more complex structure in a single, efficient step. While specific, published examples of MCRs employing this compound are not widespread, the principles of MCR chemistry strongly support its utility in this context for the rapid synthesis of novel compounds with potential biological activity. organic-chemistry.org

Applications in Medicinal Chemistry Research

Computational Medicinal Chemistry Approaches

Computational tools are indispensable in modern drug discovery for identifying and optimizing lead compounds. For scaffolds such as 1-cyclobutylpiperazine (B174313), these methods provide critical insights into their structure-activity relationships (SAR).

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov This model serves as a template for designing new molecules with desired therapeutic effects or for screening large compound libraries to find new potential drugs. nih.govrsc.org

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore models can be developed using a set of known active molecules. nih.govmdpi.com For a series of compounds containing the 1-cyclobutylpiperazine core, a ligand-based model would be generated by superimposing active analogues and identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups. biointerfaceresearch.com For instance, a typical pharmacophore model for piperazine-containing ligands might include a positive ionizable feature centered on the piperazine (B1678402) nitrogen, a hydrophobic feature corresponding to the cyclobutyl ring, and other features depending on further substitutions. researchgate.net

A study on a series of TGR5 agonists led to the development of a common feature pharmacophore model to understand their structural characteristics. rsc.org Similarly, a 3D-QSAR pharmacophore model was generated for a set of camptothecin (B557342) derivatives to guide the discovery of new Topoisomerase I inhibitors. nih.gov This approach would be directly applicable to derivatives of 1-cyclobutylpiperazine to understand the key structural requirements for their biological activity.

Table 1: Example of Features in a Hypothetical Ligand-Based Pharmacophore Model for 1-Cyclobutylpiperazine Derivatives

| Feature Type | Description | Potential Contribution from 1-Cyclobutylpiperazine |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The secondary nitrogen atom in the piperazine ring. |

| Hydrophobic (HY) | A non-polar region of the molecule. | The cyclobutyl group. |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms in the piperazine ring. |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond. | The protonated nitrogen in the hydrochloride salt form. |

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interaction points between the protein and a bound ligand. nih.govnih.gov This method provides a more accurate representation of the binding site's chemical environment. science.gov For 1-cyclobutylpiperazine hydrochloride, if its target protein structure were known, researchers could map the crucial interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions involving the cyclobutyl group. researchgate.net

For example, a structure-based pharmacophore model for XIAP protein inhibitors was developed based on the X-ray crystal structure, revealing features like hydrophobic interactions and hydrogen bond acceptors/donors within the binding pocket. nih.gov This approach could precisely define the necessary interactions for a 1-cyclobutylpiperazine derivative to bind effectively to its target.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds. nih.govnih.govias.ac.in This process helps in identifying novel molecules that possess the required pharmacophoric features and are therefore likely to be active. rsc.orgfrontiersin.org A pharmacophore model derived from 1-cyclobutylpiperazine could be used to search databases like ZINC, Enamine REAL, or ChemDiv to find new potential drug candidates with diverse chemical scaffolds but similar essential binding features. ias.ac.innih.govchemdiv.comschrodinger.com

This strategy has been successfully employed to identify inhibitors for various targets. For instance, a pharmacophore model for Mycobacterial membrane protein Large 3 (MmpL3) was used to screen the Asinex and DrugBank databases to find potential new anti-tuberculosis agents. Similarly, screening a library of marine natural products using a structure-based pharmacophore model led to the identification of potential PD-L1 inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a ligand within the active site of a target protein. nih.govindexcopernicus.commdpi.com

Molecular docking simulations can predict how this compound and its derivatives fit into the binding pocket of a biological target. nih.govnih.gov These simulations provide detailed information about the binding orientation, conformation, and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic interactions. mdpi.comnih.gov

In a study on arylpiperazine derivatives as androgen receptor (AR) antagonists, molecular docking was used to predict how the compounds bind to the AR ligand-binding domain. nih.gov The results showed key interactions with specific amino acid residues. Another study on piperazine-linked naphthalimide derivatives used docking to evaluate their binding affinity towards the carbonic anhydrase IX protein. nih.gov For 1-cyclobutylpiperazine, docking studies could reveal how the cyclobutyl group occupies a hydrophobic pocket within the receptor site, while the protonated piperazine nitrogen forms a crucial ionic or hydrogen bond interaction with an acidic residue like aspartate or glutamate (B1630785). nih.gov The stability and nature of these predicted interactions can then be further analyzed using molecular dynamics simulations. indexcopernicus.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical 1-Cyclobutylpiperazine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | -8.5 | Asp145, Leu25, Val78 | Ionic bond with Asp145; Hydrophobic interaction with Leu25, Val78 |

| GPCR Y | -9.2 | Glu172, Trp120, Phe210 | Hydrogen bond with Glu172; π-π stacking with Trp120; Hydrophobic interaction with Phe210 |

| Protease Z | -7.9 | Gly101, Asp30 | Hydrogen bond with Gly101 backbone; Salt bridge with Asp30 |

Molecular Docking Simulations

In Silico Assessment of Ligand-Receptor Interactions

In modern drug discovery, in silico techniques are indispensable for predicting and analyzing the interactions between a ligand, such as a derivative of 1-cyclobutylpiperazine, and its biological target. Molecular docking and molecular dynamics (MD) simulations are two of the most powerful computational methods used for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biointerfaceresearch.comalrasheedcol.edu.iq This method evaluates various binding poses and scores them based on factors like binding energy, which indicates the stability of the ligand-receptor complex. For derivatives of 1-cyclobutylpiperazine, docking studies can elucidate how the molecule fits into the binding pocket of a target protein. Key interactions often observed with piperazine-containing molecules include hydrogen bonds and salt bridges involving the basic nitrogen atoms of the piperazine ring, as well as hydrophobic interactions involving the carbocyclic cyclobutyl moiety. nih.govnih.gov For instance, studies on similar piperazine derivatives have shown binding energies ranging from -7.1 to -11.1 kcal/mol, indicating strong affinity for their respective targets. nih.gov The specific orientation of the puckered cyclobutane (B1203170) ring can also influence how substituents are positioned to interact with amino acid residues in the binding site. nih.gov

Table 1: Hypothetical In Silico Interaction Profile for a 1-Cyclobutylpiperazine Derivative

| Interaction Type | Potential Interacting Moiety | Receptor Residue Examples | Typical Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond / Salt Bridge | Piperazine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | -3 to -6 |

| Hydrophobic Interaction | Cyclobutyl Ring | Leucine, Valine, Phenylalanine | -1 to -3 |

| Van der Waals Forces | Entire Ligand | Multiple residues in binding pocket | Variable |

| Electrostatic Interaction | Piperazine Ring | Charged/Polar Residues | -2 to -5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com A QSAR model takes the form of a mathematical equation that can predict the activity of novel, untested compounds, thereby guiding the design of more potent molecules. aaup.edu

To develop a QSAR model for a series of 1-cyclobutylpiperazine analogs, researchers would first synthesize a library of derivatives with varied substituents. The biological activity of each compound would be measured experimentally. Then, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various properties of the molecules, such as their electronic, steric, and lipophilic characteristics. mdpi.com

Examples of descriptors used in QSAR studies of piperazine derivatives include:

Topological descriptors: These relate to the 2D representation of the molecule, such as branching and connectivity.

Electronic descriptors: Properties like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Spatial descriptors: These describe the 3D shape of the molecule.

Physicochemical descriptors: Properties like the partition coefficient (logP), which measures lipophilicity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed biological activity. mdpi.com For arylpiperazine derivatives, QSAR models have revealed that descriptors related to charge distribution and surface area (e.g., MATS7c, WPSA-3) are critical for activity. nih.gov A robust QSAR model for cyclobutylpiperazine derivatives would allow medicinal chemists to predict how specific structural modifications—such as adding a substituent to the cyclobutyl ring or altering the group on the second piperazine nitrogen—would likely impact the compound's potency before undertaking its synthesis. aaup.edu

Table 2: Key Molecular Descriptors for QSAR Modeling of Cyclobutylpiperazine Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the receptor. |

| Lipophilic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Steric/Spatial | Molecular Volume | Determines the fit within the receptor's binding pocket. |

| Topological | Wiener Index (Path Number) | Correlates with molecular branching and compactness. |

Computational Design Strategies for Derivatives

Computational design strategies leverage the insights gained from in silico assessments and QSAR models to rationally design new derivatives with improved properties. nih.govnih.gov Starting with a lead compound like 1-cyclobutylpiperazine, these strategies aim to optimize its structure for enhanced potency, selectivity, and pharmacokinetic profile.

One common strategy is structure-based drug design (SBDD). If the 3D structure of the target receptor is known, docking simulations of the parent compound can identify specific areas for modification. For example, if the cyclobutyl group of 1-cyclobutylpiperazine is situated near an unoccupied hydrophobic pocket in the receptor, computational tools can be used to design derivatives with additional hydrophobic substituents on the cyclobutane ring to fill this pocket, potentially increasing binding affinity. nih.gov

Another approach is ligand-based drug design (LBDD), which is employed when the receptor structure is unknown. This strategy relies on information from a set of known active molecules. Pharmacophore modeling, a key LBDD technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model built from active piperazine analogs can be used as a template to design novel cyclobutylpiperazine derivatives that retain these crucial features while possessing a distinct chemical scaffold. nih.gov

The unique properties of the cyclobutane ring—its puckered, three-dimensional structure and conformational rigidity—can be exploited in computational design. nih.gov Replacing a more flexible linker with the cyclobutyl moiety can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and thus improving affinity. Computational methods can predict the conformational effects of such modifications, guiding the synthesis of more effective and targeted drug candidates.

Ligand Design and Structure-Activity Relationship (SAR) Investigations

Design of Novel Chemical Entities Incorporating the Cyclobutylpiperazine Moiety

The 1-cyclobutylpiperazine moiety is an attractive building block for the design of novel chemical entities in medicinal chemistry. The piperazine ring is a well-established "privileged scaffold" found in numerous approved drugs, valued for its ability to engage in key receptor interactions and improve physicochemical properties. researchgate.net The incorporation of a cyclobutane ring introduces a rigid, three-dimensional element that can be used to explore chemical space more effectively than simple linear or aromatic linkers. nih.gov

The design of new molecules often begins with a known active compound or a biological hypothesis. The cyclobutylpiperazine moiety can be incorporated to:

Serve as a central scaffold: Connecting different pharmacophoric groups. For example, in designing inhibitors for inflammatory caspases, a piperazine ring was used as a central linker to which various substituents were attached, leading to the discovery of potent, pan-selective inhibitors. nih.gov

Act as a bioisosteric replacement: Replacing another group (e.g., a phenyl ring or a flexible alkyl chain) to improve properties such as metabolic stability, solubility, or patentability. The non-planar, saturated nature of the cyclobutylpiperazine unit can offer advantages over flat, aromatic systems.

Function as a terminal group: Modifying the periphery of a larger molecule to fine-tune its interaction with a target receptor.

Structure-activity relationship (SAR) studies are then conducted to understand how changes to the molecular structure affect biological activity. For a series of compounds based on the cyclobutylpiperazine scaffold, SAR investigations would systematically explore modifications at different positions, such as varying the substituents on the cyclobutane ring or on the second nitrogen of the piperazine ring, to build a comprehensive understanding of the requirements for optimal activity. mdpi.comdocumentsdelivered.com

Optimization of Anchor Moieties and Warheads

In ligand design, an "anchor moiety" refers to the part of the molecule that makes the most critical interactions with the biological target, effectively anchoring the ligand in the binding site. nih.govnih.gov For many piperazine-containing ligands, the basic nitrogen of the piperazine ring is a key anchor. In its protonated state, it can form a strong salt bridge or hydrogen bond with acidic residues like aspartate or glutamate in the receptor, an interaction that is often crucial for high-affinity binding. nih.gov

Optimization of this anchor involves fine-tuning the electronic environment and steric accessibility of the piperazine nitrogens. SAR studies can explore how substituents on the cyclobutyl ring or elsewhere on the molecule influence the pKa of the piperazine nitrogens, thereby affecting the strength of this key ionic interaction. Computational tools like AncPhore can help identify and prioritize these anchor pharmacophore features, guiding the design process to ensure these critical interactions are maximized. doaj.orgresearchgate.net

The term "warhead" typically refers to a reactive functional group incorporated into a ligand to enable it to form a covalent bond with its target protein. While this compound itself is a non-covalent binder, its scaffold can be used as a carrier to position a warhead. The design process would involve identifying a suitable nucleophilic residue (e.g., cysteine, serine) in or near the binding site of the target. The cyclobutylpiperazine scaffold would then be elaborated with an electrophilic group (the warhead), such as an acrylamide (B121943) or a chloroacetamide, positioned to react specifically with that residue. This strategy can lead to inhibitors with high potency and prolonged duration of action.

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to discover structurally novel compounds that retain the biological activity of a known parent molecule. nih.govpsu.edu This is achieved by replacing the central core structure (the scaffold) of a molecule with a chemically different one, while preserving the key pharmacophoric features necessary for receptor interaction. chemrxiv.org This technique is often used to escape undesirable properties of a lead compound (e.g., poor pharmacokinetics, toxicity) or to create novel intellectual property. psu.edu

The 1-cyclobutylpiperazine moiety can be both the result of and the starting point for scaffold hopping strategies:

Hopping to a Cyclobutylpiperazine Scaffold: A medicinal chemist might start with a lead compound containing, for example, an N-arylpiperazine. If this aromatic ring is associated with metabolic liabilities, it could be replaced with the cyclobutyl group. This "hop" from an aromatic to a saturated carbocyclic ring would maintain the piperazine anchor while creating a novel, more three-dimensional, and potentially more stable chemotype. researchgate.net

Hopping from a Cyclobutylpiperazine Scaffold: Conversely, 1-cyclobutylpiperazine could serve as the starting point. If a novel scaffold with different properties is desired, computational tools can search for alternative core structures that maintain the same spatial arrangement of key interaction points as the original cyclobutylpiperazine ligand. This could lead to the discovery of entirely new classes of compounds with the same mechanism of action.

These strategies rely on the principle that the biological function is determined by the 3D pharmacophore rather than the underlying chemical framework. The cyclobutylpiperazine scaffold represents one of many possible frameworks that can present the necessary functional groups in the correct orientation for biological activity.

Compound Index

Studies in Chemical Biology and Preclinical Assessment

Investigation of Molecular Mechanisms (in vitro)

In vitro studies are fundamental to elucidating the mechanism of action of a compound by observing its effects in a controlled environment outside a living organism. These assays are crucial for identifying specific molecular interactions and potential therapeutic targets.

Interactions with Specific Biological Targets (e.g., enzymes, receptors)

The piperazine (B1678402) moiety is a key structural feature in numerous pharmacologically active agents, suggesting that 1-Cyclobutylpiperazine (B174313) hydrochloride may interact with similar biological targets. researchgate.net The nature of the substituents on the piperazine ring significantly influences binding affinity and selectivity.

Derivatives of piperazine have been shown to interact with a variety of receptors and enzymes, including:

Serotonin (B10506) and Dopamine (B1211576) Receptors: Many centrally active drugs containing a piperazine ring, such as arylpiperazines, exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors. nih.govunodc.org These interactions are foundational to their use in treating conditions like depression and anxiety. nih.gov

Histamine (B1213489) Receptors: Certain piperazine derivatives are known H1 receptor antagonists, forming the basis of some antihistamine medications. mdpi.com

Enzyme Systems: Piperazine-containing molecules can act as substrates or inhibitors for various enzymes. For instance, they are known to interact with the Cytochrome P450 (CYP) family of enzymes, which is critical for drug metabolism. researchgate.net Some derivatives have also been investigated as inhibitors of enzymes like cyclooxygenases (COXs), which are involved in inflammation. nih.gov

Other Targets: The structural versatility of piperazine derivatives has led to their investigation as potential antimicrobial agents and as ligands for opioid receptors. nih.govmdpi.com

| Potential Biological Target Class | Examples of Targets | Observed Effects in Related Compounds |

|---|---|---|

| Neurotransmitter Receptors | Serotonin (5-HT) Receptors, Dopamine (D2) Receptors | Modulation of receptor activity, influencing neurological pathways. nih.govunodc.org |

| Histamine Receptors | H1 Receptor | Antagonistic activity, leading to antihistaminic effects. mdpi.com |

| Metabolic Enzymes | Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4) | Substrate for metabolism or inhibition of enzyme activity. researchgate.net |

| Opioid Receptors | μ (MOR), δ (DOR), κ (KOR) | Binding and potential modulation of opioid signaling pathways. mdpi.com |

Metabolic Fate and Biotransformation Pathways (in non-human biological systems and in vitro)

The biotransformation of a drug candidate is a critical component of preclinical assessment, determining its metabolic stability and identifying the chemical structures of its metabolites. These studies are typically conducted using in vitro systems like liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog) and humans. frontiersin.org

Identification of Metabolites in Preclinical Models

The metabolism of compounds containing a piperazine ring has been well-documented. researchgate.net Common metabolic reactions involve modifications to the piperazine ring itself or its substituents. For 1-Cyclobutylpiperazine hydrochloride, likely metabolic transformations would include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the cyclobutyl ring or the piperazine ring, is a common Phase I metabolic reaction. nih.gov

N-dealkylation: Cleavage of the cyclobutyl group from the piperazine nitrogen is a possible metabolic pathway. nih.gov

Ring Opening: The piperazine ring can be opened, leading to the formation of ethylenediamine (B42938) derivatives. researchgate.net

Oxidation: The piperazine ring can undergo oxidation to form various oxidized metabolites. frontiersin.org For example, studies on N-benzylpiperazine (BZP) in rats identified metabolites resulting from hydroxylation of the aromatic ring and metabolic degradation of the piperazine moiety. nih.gov

| Metabolic Reaction | Potential Site on 1-Cyclobutylpiperazine | Resulting Metabolite Type |

|---|---|---|

| Aliphatic Hydroxylation | Cyclobutyl ring or Piperazine ring | Hydroxylated derivative. frontiersin.orgnih.gov |

| N-Dealkylation | Bond between cyclobutyl group and piperazine nitrogen | Piperazine. nih.gov |

| Piperazine Ring Cleavage | Piperazine ring structure | Ethylenediamine derivative. researchgate.net |

| Oxidation | Piperazine ring | Oxidized piperazine metabolites. frontiersin.org |

Enzymatic Biotransformations

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. researchgate.net Studies on various piperazine derivatives have identified several key CYP isoforms involved in their biotransformation:

CYP3A4 and CYP2D6: These are frequently the major enzymes responsible for the metabolism of piperazine-containing drugs, often catalyzing N-dealkylation and oxidation reactions. nih.govresearchgate.netnih.gov

CYP1A2 and CYP2C19: These isoforms have also been shown to contribute to the metabolism of certain piperazine derivatives, such as the neuroleptic perazine, where they are involved in N-demethylation and sulphoxidation. nih.govresearchgate.net

The specific CYP enzymes involved in the metabolism of this compound would be identified through in vitro experiments using human liver microsomes and a panel of specific recombinant CYP isoforms or chemical inhibitors. nih.govnih.gov

| Enzyme Family | Specific Isoform Examples | Common Metabolic Reactions Catalyzed for Piperazines |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | N-dealkylation, Oxidation. nih.govresearchgate.net |

| CYP2D6 | Hydroxylation, Oxidation. nih.govresearchgate.netnih.gov | |

| CYP1A2 | N-demethylation, Sulphoxidation. researchgate.netnih.gov | |

| CYP2C19 | N-demethylation. researchgate.netnih.gov |

Preclinical Bioavailability Assessments (in vitro models and non-human animal models)

Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. springernature.com Preclinical assessment of this parameter is vital for determining the potential for oral administration and involves both in vitro and in vivo models. wuxiapptec.commdpi.com

In vitro models are used for high-throughput screening and prediction of absorption. nih.gov These include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay predicts passive diffusion across the intestinal barrier. nih.govnih.gov

Caco-2 Cell Monolayers: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium, allowing for the study of both passive and active transport mechanisms. unl.pt

In vivo bioavailability studies are conducted in non-human animal models, most commonly rodents (rats, mice) and non-rodents (dogs, pigs). springernature.commedwinpublishers.comresearchgate.netresearchgate.net These studies involve administering the compound via both intravenous (IV) and oral (PO) routes. mdpi.comnih.gov By comparing the plasma concentration-time profiles obtained from both routes, the absolute oral bioavailability (F%) can be calculated. nih.gov Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are determined to characterize the drug's absorption profile. mdpi.comnih.gov For example, studies in rats can effectively determine the pharmacokinetic profile and oral bioavailability of piperazine-containing compounds. nih.gov

| Assessment Model | Type | Key Parameters Measured / Predicted |

|---|---|---|

| PAMPA | In Vitro | Passive membrane permeability coefficient (Pe). nih.gov |

| Caco-2 Cells | In Vitro | Apparent permeability (Papp), Efflux ratio. unl.pt |

| Rodent Models (e.g., Rat) | In Vivo | Absolute Bioavailability (F%), Cmax, Tmax, AUC. researchgate.netmdpi.comnih.gov |

| Non-Rodent Models (e.g., Dog) | In Vivo | Absolute Bioavailability (F%), Cmax, Tmax, AUC. researchgate.netresearchgate.net |

In Vitro Toxicology Research

Mechanistic In Vitro Toxicology StudiesNo mechanistic toxicology studies for this compound have been published. Research into the specific biochemical pathways or cellular processes that might be disrupted by this compound, leading to toxicity, has not been reported.

Due to the absence of specific research data for this compound across all requested sections, the generation of the specified article is not feasible.

Analytical Methodologies for Research Characterization of 1 Cyclobutylpiperazine Hydrochloride

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-Cyclobutylpiperazine (B174313) hydrochloride from impurities, starting materials, or by-products, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds, including piperazine (B1678402) derivatives. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. unodc.orggoogle.com The purity of 1-Cyclobutylpiperazine hydrochloride can be determined by separating it from any potential impurities and quantifying the area of its corresponding peak relative to the total peak area in the chromatogram.

A validated RP-HPLC method is crucial for reliable purity evaluation. nih.gov The development of such a method involves optimizing several parameters to achieve good separation and peak shape. nih.gov For piperazine hydrochloride salts, octadecylsilane (B103800) (C18) bonded silica (B1680970) is a frequently used stationary phase. nih.govgoogle.com The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.comnih.gov Gradient elution may be employed to ensure the separation of impurities with a wide range of polarities. google.com Ultraviolet (UV) detection is typically used, with the detection wavelength selected based on the UV absorbance profile of the compound. nih.govnih.gov

Validation parameters for the HPLC method include linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. nih.govjocpr.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of Piperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Octadecylsilane (C18), e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Phosphate buffer (e.g., 0.05 M NaH₂PO₄, pH adjusted) B: Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Spectrophotometer at ~254 nm |

| Injection Volume | 10-20 µL |

This table presents a generalized set of conditions based on methods for similar compounds and would require specific optimization for this compound. google.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. nih.govrjpbcs.com It is invaluable for the definitive identification and precise quantification of this compound. nih.govmdpi.com

For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compound, providing a highly specific means of confirming its molecular weight. kuleuven.be Electrospray ionization (ESI) is a common ionization technique for polar molecules like piperazine derivatives, typically operating in positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺. mdpi.commdpi.com

For quantification, LC-MS, particularly when using a triple quadrupole mass spectrometer, offers exceptional sensitivity and selectivity. mdpi.com The analysis can be performed in selected ion monitoring (SIM) mode, where only the m/z of the target compound is monitored, or in multiple reaction monitoring (MRM) mode for even greater specificity. mdpi.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is then monitored. nih.govmdpi.com This technique is crucial for quantifying the compound in complex biological matrices during pharmacokinetic studies. nih.gov

Table 2: Typical LC-MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| LC System | UHPLC/HPLC System |

| Column | C18 Reversed-Phase Column |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

| Interface Parameters | Nebulizing Gas Flow: ~3 L/min Drying Gas Flow: ~10 L/min Interface Temperature: ~350 °C |

These parameters are illustrative and based on established methods for related piperazine compounds. nih.govmdpi.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. bohrium.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of the atoms in the molecule. nih.govrsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring and the piperazine ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals help to confirm the connectivity of the molecule. The piperazine ring protons typically appear as multiplets in the aliphatic region. nih.gov It is noteworthy that substituted piperazines can exist as different conformers (e.g., chair conformations), which can lead to broadened signals or multiple sets of signals in the NMR spectrum, particularly at room temperature. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be expected to show signals corresponding to the carbons of the cyclobutyl group and the piperazine ring. The chemical shifts are indicative of the type of carbon atom (e.g., CH, CH₂, CH₃).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Cyclobutylpiperazine Moiety

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cyclobutyl-CH | Multiplet | ~35-45 |

| Cyclobutyl-CH₂ (α) | Multiplet | ~25-35 |

| Cyclobutyl-CH₂ (β) | Multiplet | ~15-25 |

| Piperazine-CH₂ (adjacent to N-Cyclobutyl) | Multiplet | ~50-60 |

| Piperazine-CH₂ (adjacent to NH) | Multiplet | ~40-50 |

Note: Predicted values are estimates. Actual chemical shifts depend on the solvent and other experimental conditions. The hydrochloride salt form will influence the shifts of protons near the nitrogen atoms.

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the compound with a high degree of confidence. core.ac.uk

For this compound, the mass spectrum would show the molecular ion corresponding to the free base (1-Cyclobutylpiperazine). Using ESI in positive mode, the base peak would likely be the protonated molecule [C₈H₁₆N₂ + H]⁺. HRMS analysis would provide an exact mass for this ion, which can be compared to the calculated theoretical mass to confirm the elemental formula. rsc.orgcore.ac.uk

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. preprints.org The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring or the loss of substituents, providing additional structural confirmation. mdpi.compreprints.org

Table 4: Expected Mass Spectrometry Data for 1-Cyclobutylpiperazine

| Analysis Type | Expected Result | Purpose |

|---|---|---|

| Low-Resolution MS (ESI+) | m/z ≈ 141.14 | Confirmation of nominal molecular weight of the free base ([M+H]⁺) |

| High-Resolution MS (ESI+) | Calculated m/z for [C₈H₁₇N₂]⁺ = 141.1392 | Confirmation of elemental composition and molecular formula |

| MS/MS Fragmentation | Characteristic product ions | Structural elucidation and confirmation |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH).

- Adjust pH during workup (HCl gas bubbled into the mixture) to precipitate the hydrochloride salt .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., C₈H₁₆ClN₂⁺ requires 175.0996) .

- HPLC Purity : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH). Retention time ~6.2 min at 1 mL/min .

- X-ray Crystallography : Resolves cyclobutyl-piperazine conformation and salt formation (Cl⁻ counterion) .

Basic: How does the cyclobutyl substituent influence physicochemical properties compared to other alkyl/aryl groups?

Q. Methodological Answer :

- Solubility : Cyclobutyl’s strain reduces hydrophobicity vs. benzyl groups. Solubility in water: ~15 mg/mL (vs. <5 mg/mL for benzyl derivatives) .

- Stability : Cyclobutane’s ring strain increases susceptibility to acid-catalyzed ring-opening. Store at 2–8°C in airtight, desiccated containers .

- Bioavailability : Improved membrane permeability vs. bulkier substituents (e.g., phenyl) due to lower logP (~1.2 vs. ~2.5) .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Q. Methodological Answer :

- Assay Validation :

- Compare receptor binding (e.g., serotonin 5-HT₁A) in cell-free (radioligand displacement) vs. cell-based (cAMP assays) systems .

- Control for pH (HCl salt ionization affects solubility) and buffer composition (e.g., DMSO concentration ≤0.1%) .

- Data Normalization : Use internal standards (e.g., WAY-100635 for 5-HT₁A) to correct for inter-assay variability .

- Meta-Analysis : Apply statistical models (e.g., mixed-effects regression) to reconcile EC₅₀ discrepancies from high-throughput vs. low-throughput studies .

Advanced: What computational strategies predict binding affinity with target receptors?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model cyclobutyl-piperazine interactions with GPCRs (e.g., dopamine D₂). Focus on Van der Waals contacts with hydrophobic receptor pockets .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of receptor-ligand complexes .

- QSAR Models : Train models on cyclobutyl derivatives’ IC₅₀ data to predict novel analogs’ potency .

Advanced: How to design enantioselective synthesis routes?

Q. Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation of piperazine with cyclobutyl halides (ee >90%) .

- Kinetic Resolution : Hydrolyze racemic mixtures with lipases (e.g., CAL-B) in biphasic systems (toluene/buffer) .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:IPA 85:15, 1 mL/min) .

Safety: What are best practices for handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.